molecular formula C17H17N5O2 B7155721 N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B7155721
M. Wt: 323.35 g/mol
InChI Key: BMYBNLKSBCSKNE-UHFFFAOYSA-N
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Description

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, an oxazole ring, and an acetamide group

Properties

IUPAC Name

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-4-22-15-6-5-12(9-18)7-14(15)19-17(22)20-16(23)8-13-10(2)21-24-11(13)3/h5-7H,4,8H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYBNLKSBCSKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N=C1NC(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanogen bromide or similar reagents.

    Formation of the oxazole ring: This step involves the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide or nitrile under dehydrating conditions.

    Coupling of the benzimidazole and oxazole rings: This can be achieved through a condensation reaction using reagents like carbodiimides or other coupling agents.

    Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be compared with other benzimidazole and oxazole derivatives, such as:

    Benzimidazole: A parent compound with a wide range of biological activities, including antifungal and antiparasitic properties.

    Oxazole: A heterocyclic compound with applications in medicinal chemistry and materials science.

    This compound: Unique due to the presence of both benzimidazole and oxazole rings, which may confer distinct properties and activities.

The uniqueness of this compound lies in its combined structural features, which may result in novel biological and chemical properties not observed in its individual components.

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